2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including those related to the compound , often involves regioselective synthesis techniques. For example, cycloaddition of nitrilimides to furanone derivatives has been employed to synthesize 1,2-diazaspiro[4.4]nona derivatives, demonstrating the potential pathways for constructing such complex molecules (Farag, Elkholy, & Ali, 2008). Additionally, reactions involving propargyl alcohol as an approach to novel bi-heterocyclic systems have been reported, indicating the versatility of the synthetic strategies applicable to these types of compounds (De Crescentini et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography, which reveals the intricate arrangements of atoms within the molecules. For instance, the molecular mechanics energy minimization techniques have been applied to understand the structural parameters of similar compounds, providing insight into the spatial arrangement and potential interactions within the molecule (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.4]nonane derivatives showcase the reactivity and functional versatility of these compounds. For example, the Cu(II)-catalyzed domino reaction of 2H-azirines with diazotetramic and diazotetronic acids leads to the formation of triazole derivatives, highlighting the reactivity of such spirocyclic compounds under catalytic conditions (Rostovskii et al., 2013).
Propiedades
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-17-13-20(6-1-2-7-20)15-23(17)14-18(25)21-8-4-9-22(11-10-21)19(26)16-5-3-12-27-16/h3,5,12H,1-2,4,6-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBGGQTNGRNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2)CC(=O)N3CCCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.